5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine: is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4-trimethoxyaniline with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the field of microbiology .
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may possess anti-inflammatory and anticancer properties. These compounds are being investigated for their potential therapeutic applications .
Industry: In the industrial sector, thiadiazole compounds are used as corrosion inhibitors and in the formulation of certain types of polymers and resins .
Mechanism of Action
The exact mechanism of action of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in microbial growth or inflammation, thereby demonstrating its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 5-(2-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
Comparison: Compared to its analogs, 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable compound for further research .
Properties
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSIWRMEBVDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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